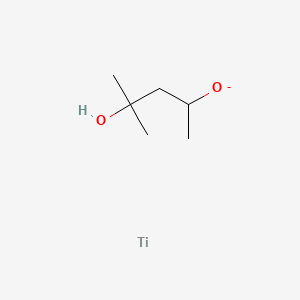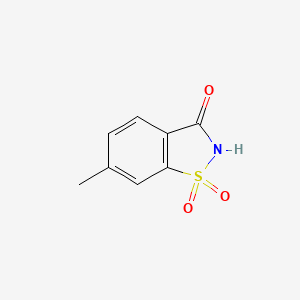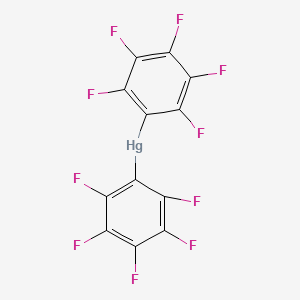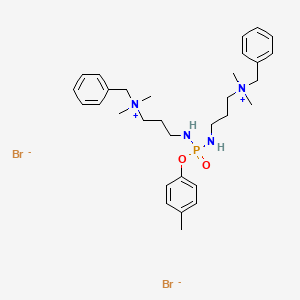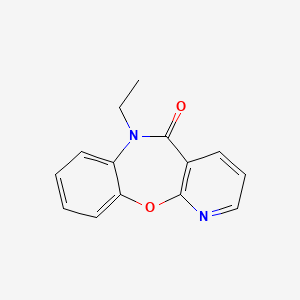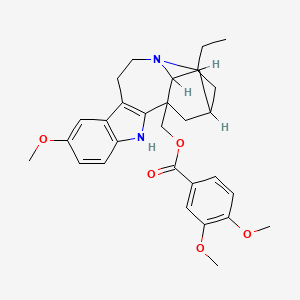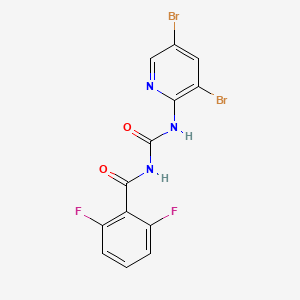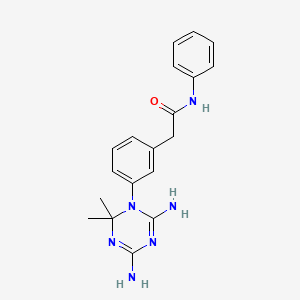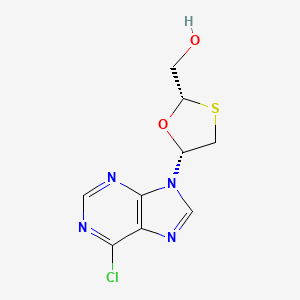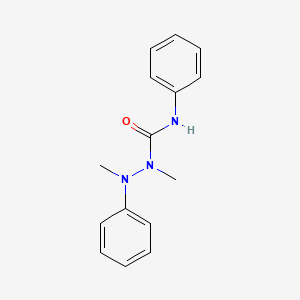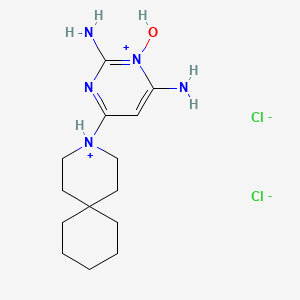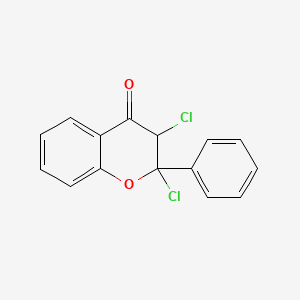
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by chlorination using thionyl chloride or phosphorus pentachloride. The reaction conditions often require refluxing in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
Comparison: 2,3-Dichloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of chlorine atoms, which enhance its reactivity and potential applications. In contrast, similar compounds may lack these chlorine atoms, resulting in different chemical properties and reactivity. For instance, 5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has hydroxyl groups instead of chlorine, leading to distinct biological activities and applications.
Propiedades
Número CAS |
70460-49-0 |
|---|---|
Fórmula molecular |
C15H10Cl2O2 |
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
2,3-dichloro-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-14-13(18)11-8-4-5-9-12(11)19-15(14,17)10-6-2-1-3-7-10/h1-9,14H |
Clave InChI |
VNKBNKLZRVUPCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


